2-[(3-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
2-[(3-Bromobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10BrClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group and a bromobenzyl ether moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-[(3-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with 3-bromobenzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Chemical Reactions Analysis
2-[(3-Bromobenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation and Reduction: The bromobenzyl ether moiety can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, catalysts like palladium, and solvents such as dichloromethane and toluene. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Scientific Research Applications
2-[(3-Bromobenzyl)oxy]benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Bromobenzyl)oxy]benzoyl chloride include:
2-[(4-Bromobenzyl)oxy]benzoyl chloride: Similar structure but with the bromine atom in the para position.
2-[(3-Chlorobenzyl)oxy]benzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-[(3-Methylbenzyl)oxy]benzoyl chloride: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Biological Activity
2-[(3-Bromobenzyl)oxy]benzoyl chloride, with the molecular formula CHBrClO and a molecular weight of 325.59 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- CAS Number : 1160249-93-3
- Molecular Structure : The compound features a benzoyl group attached to a bromobenzyl ether, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of benzoyl chloride derivatives. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.
Compound | IC50 (µM) | Cancer Type |
---|---|---|
This compound | TBD | Breast Cancer |
4-(3-bromobenzyl)benzoyl chloride | 15 | Colon Cancer |
Note: TBD = To Be Determined; values are hypothetical for illustrative purposes.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation or survival pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
- DNA Interaction : Similar compounds have been observed to intercalate into DNA, disrupting replication and transcription processes.
Study on Anticancer Activity
In a recent study published in ResearchGate, derivatives of benzoyl chlorides were synthesized and tested for their anticancer activity. The study highlighted that compounds with bromine substitutions exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-brominated counterparts .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have shown varying half-lives and bioavailability profiles, suggesting that further investigation is warranted.
Toxicity Profile
Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while some benzoyl derivatives can exhibit cytotoxic effects at high concentrations, they may also demonstrate lower toxicity in normal cells compared to traditional chemotherapeutics .
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJCHUWDZRXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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